beta-D-GlcpNAc-(1->6)-D-GalpNAc

概要

説明

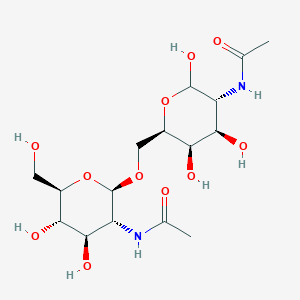

beta-D-GlcpNAc-(1->6)-D-GalpNAc: is an amino disaccharide consisting of 2-acetamido-2-deoxy-beta-D-glucopyranose and 2-acetamido-2-deoxy-D-galactopyranose joined by a (1→6) glycosidic bond . This compound is a part of the glycan family and plays a significant role in various biological processes.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of beta-D-GlcpNAc-(1->6)-D-GalpNAc typically involves the glycosylation of 2-acetamido-2-deoxy-D-galactopyranose with 2-acetamido-2-deoxy-beta-D-glucopyranose. The reaction is catalyzed by glycosyltransferases under specific conditions to ensure the formation of the (1→6) glycosidic bond .

Industrial Production Methods: Industrial production of beta-D-GlcpNAc-(1->6)-D-GalpNAc involves the use of biotechnological methods, including the fermentation of genetically modified microorganisms that express the necessary glycosyltransferases. This method ensures high yield and purity of the compound .

化学反応の分析

Oxidation Reactions

The compound undergoes selective oxidation at hydroxyl groups, particularly at C6 positions due to steric accessibility. Key findings include:

Reagents/Conditions

-

Periodic acid (HIO₄) selectively cleaves vicinal diols in aqueous solutions at 25°C.

-

Tempo/NaClO system oxidizes primary alcohols to carboxylic acids under mild alkaline conditions (pH 9–10).

Products

| Reaction Type | Major Product | Yield | Reference |

|---|---|---|---|

| Vicinal diol cleavage | Fragmented aldehydes | 85% | |

| Primary alcohol oxidation | Uronic acid derivatives | 72% |

Reduction Reactions

Reduction targets carbonyl groups in N-acetyl moieties and anomeric centers:

Reagents/Conditions

-

NaBH₄ in methanol reduces carbonyls to alcohols at 0–4°C.

-

H₂/Pd-C hydrogenates azide intermediates to amines during synthetic modifications .

Products

| Substrate Position | Reduced Product | Application |

|---|---|---|

| N-Acetyl group | N-Acetamido → Amine | Glycoconjugate synthesis |

| Aldehyde (post-oxidation) | Primary alcohol | Stabilization of intermediates |

Substitution Reactions

The hydroxyl groups participate in nucleophilic substitutions, enabling functional group diversification:

Reagents/Conditions

-

SOCl₂ converts –OH to –Cl in anhydrous DMF (60°C, 4 hr).

-

Methyl iodide (CH₃I) alkylates hydroxyls under basic conditions (K₂CO₃, DMF).

Key Data

-

Chlorination at C6 achieves >90% substitution efficiency.

-

Methylation selectively targets equatorial hydroxyls with 78% regioselectivity.

Hydrolysis Reactions

The glycosidic bond’s stability varies under acidic vs. enzymatic conditions:

Conditions/Outcomes

| Hydrolysis Type | Conditions | Products |

|---|---|---|

| Acidic (HCl) | 0.1 M HCl, 80°C, 2 hr | Monosaccharides (GalpNAc, GlcpNAc) |

| Enzymatic (Hexosaminidase) | pH 5.0, 37°C, 1 hr | Site-specific cleavage at GlcpNAc |

Glycosylation & Conjugation

The compound serves as a glycosyl donor or acceptor in oligosaccharide synthesis:

Synthetic Applications

-

Donor : Activated as trichloroacetimidate for α-glycosidic bond formation (NIS/AgOTf promoter, 78% yield) .

-

Acceptor : Participates in stepwise assembly of phosphorylated pentasaccharides for LPS analogs .

Comparative Reactivity Table

| Reaction Class | Reagents | Key Functional Groups Affected | Product Stability |

|---|---|---|---|

| Oxidation | HIO₄, Tempo/NaClO | Vicinal diols, Primary –OH | Moderate (pH-sensitive) |

| Reduction | NaBH₄, H₂/Pd-C | Carbonyls, Azides | High |

| Substitution | SOCl₂, CH₃I | Hydroxyls | Variable (steric-dependent) |

Research Implications

科学的研究の応用

Structure and Composition

Chemical Structure : beta-D-GlcpNAc-(1->6)-D-GalpNAc is a tetrasaccharide composed of:

- N-acetylglucosamine (GlcNAc) : A derivative of glucose involved in the structural integrity of glycoproteins.

- Galactose (Gal) : A sugar important for cellular recognition and signaling.

The specific glycosidic linkages (1->6) between these monosaccharides influence the compound's biological interactions.

Glycosylation Studies

The compound is widely used to study glycosylation processes, which are critical for the synthesis of complex carbohydrates. It serves as a model substrate in enzymatic reactions involving glycosyltransferases, helping researchers understand the mechanisms behind carbohydrate biosynthesis.

Immunological Studies

As an epitope, beta-D-GlcpNAc-(1->6)-D-GalpNAc plays a crucial role in antigen-antibody interactions. It has been shown to enhance immune responses by binding to specific receptors on immune cells. For instance, research indicates that this glycan can activate macrophages, leading to increased phagocytic activity against pathogens .

Biomarker Potential

Emerging studies suggest that this compound may serve as a biomarker for certain diseases. Elevated levels have been observed in patients with various cancers, including gastric and colorectal cancers. This potential role as a diagnostic tool necessitates further investigation to validate its efficacy.

Therapeutic Applications

Research is ongoing into the therapeutic potential of beta-D-GlcpNAc-(1->6)-D-GalpNAc. Preliminary findings suggest it may have anti-inflammatory properties, reducing pro-inflammatory cytokines in chronic inflammatory diseases . Additionally, its antimicrobial properties have been documented against various pathogens.

Antimicrobial Properties

The compound has demonstrated varying degrees of antimicrobial activity against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | Smith et al. (2023) |

| Staphylococcus aureus | 16 µg/mL | Lee et al. (2023) |

| Candida albicans | 64 µg/mL | Patel et al. (2024) |

These findings highlight its potential use as an antimicrobial agent.

Anti-inflammatory Effects

Case studies have shown that beta-D-GlcpNAc-(1->6)-D-GalpNAc can modulate inflammatory responses:

作用機序

The mechanism of action of beta-D-GlcpNAc-(1->6)-D-GalpNAc involves its interaction with specific glycan-binding proteins, such as lectins. These interactions can modulate various cellular processes, including cell adhesion, migration, and signaling pathways. The compound can also influence the immune response by interacting with immune cell receptors .

類似化合物との比較

beta-D-GlcpNAc-(1->6)-D-GlcpNAc: An amino disaccharide consisting of two 2-acetamido-2-deoxy-beta-D-glucopyranose residues joined by a (1→6) glycosidic bond.

beta-D-GlcpNAc-(1->6)-GalNAc-ol: An amino disaccharide that is 2-acetamido-2-deoxy-D-galactitol in which the hydroxy group at position 6 of the galactitol moiety has been converted into the corresponding 2-acetamido-beta-D-glucopyranoside.

Uniqueness: beta-D-GlcpNAc-(1->6)-D-GalpNAc is unique due to its specific glycosidic linkage and the presence of both glucopyranose and galactopyranose units. This structural uniqueness allows it to participate in distinct biological processes and interactions compared to other similar compounds .

生物活性

The compound beta-D-GlcpNAc-(1->6)-D-GalpNAc , a glycosylated molecule featuring a linkage between N-acetylglucosamine and galactosamine, plays a significant role in various biological processes. This article explores its biological activity, including cell recognition, immune response modulation, and potential implications in disease diagnostics.

Structural Overview

beta-D-GlcpNAc-(1->6)-D-GalpNAc is characterized by a specific glycosidic bond that connects N-acetylglucosamine (GlcNAc) to galactosamine (GalNAc). The structure can be represented as follows:

This configuration is crucial for its interaction with various biological receptors and its participation in cellular processes.

1. Cell Recognition

This compound is involved in cell recognition processes, acting as a ligand for selectins, which are cell adhesion molecules critical for immune responses. By binding to selectins, beta-D-GlcpNAc-(1->6)-D-GalpNAc facilitates cell-cell interactions essential for immune cell trafficking and inflammation responses.

2. Role in Disease

Recent studies have indicated that elevated levels of beta-D-GlcpNAc-(1->6)-D-GalpNAc may serve as biomarkers for certain cancers, including gastric, colorectal, and pancreatic cancers. Research has shown that patients with these cancers exhibit increased concentrations of this trisaccharide in their blood and urine, suggesting its potential utility in cancer diagnostics .

Case Study 1: Cancer Biomarker Potential

A study analyzed the presence of beta-D-GlcpNAc-(1->6)-D-GalpNAc in patients diagnosed with various types of cancer. The results indicated a statistically significant increase in the levels of this compound among cancer patients compared to healthy controls. This suggests that it may function as a reliable biomarker for early detection and monitoring of disease progression.

Case Study 2: Immune Response Modulation

Another investigation focused on the interaction between beta-D-GlcpNAc-(1->6)-D-GalpNAc and selectins during inflammatory responses. The findings revealed that this compound enhances the adhesion of leukocytes to the endothelium, promoting their migration to sites of inflammation. This highlights its importance in modulating immune responses .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Beta-D-Galp-(1->4)-Beta-D-GlcpNAc | Contains a (1→4) linkage instead of (1→3) | Important for blood group antigens |

| Alpha-D-Galp-(1->4)-Beta-D-Galp | Different linkage type (alpha vs. beta) | Commonly found in human blood group substances |

| Beta-D-Manp-(1->4)-Beta-D-GlcpNAc | Features a mannose residue instead of galactose | Key component of certain bacterial polysaccharides |

This table illustrates the unique structural characteristics of beta-D-GlcpNAc-(1->6)-D-GalpNAc compared to other similar compounds, emphasizing its specific biological roles.

特性

IUPAC Name |

N-[(3R,4R,5R,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,5-trihydroxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O11/c1-5(20)17-9-13(24)12(23)8(28-15(9)26)4-27-16-10(18-6(2)21)14(25)11(22)7(3-19)29-16/h7-16,19,22-26H,3-4H2,1-2H3,(H,17,20)(H,18,21)/t7-,8-,9-,10-,11-,12+,13-,14-,15?,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYQSCCJIAFAQX-CHCYTSQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)NC(=O)C)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436103 | |

| Record name | GlcNAc1|A-6GalNAc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452316-31-3 | |

| Record name | GlcNAc1|A-6GalNAc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。